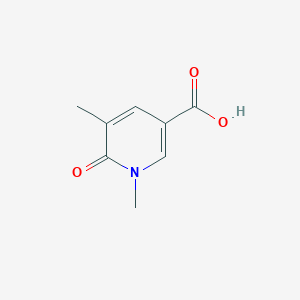

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Vue d'ensemble

Description

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol This compound is characterized by a pyridine ring substituted with two methyl groups, a keto group, and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-acetylpyridine with methylamine and formaldehyde, followed by oxidation to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under acidic conditions. For example, reaction with ethanol in the presence of concentrated sulfuric acid yields the corresponding ethyl ester. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications .

Reagents/Conditions :

-

Ethanol, H₂SO₄ (catalytic), reflux

Product : Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Substitution Reactions at Reactive Positions

The methyl and oxo groups influence substitution patterns. Chlorination using phosphorus oxychloride (POCl₃) replaces hydroxyl groups (if present) with chlorine, as demonstrated in analogs like 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid ethyl ester .

Reagents/Conditions :

-

POCl₃, toluene, 110°C, 3 hours

Product : Chlorinated derivatives (e.g., 4-chloro-substituted analogs)

Reduction of the Ketone Group

The oxo group at position 6 is susceptible to reduction. Sodium borohydride (NaBH₄) or catalytic hydrogenation can reduce the ketone to a secondary alcohol, forming 1,5-dimethyl-6-hydroxy-1,6-dihydropyridine-3-carboxylic acid.

Reagents/Conditions :

-

NaBH₄ in methanol, 0–25°C

Product : 6-hydroxy derivative

Oxidation Reactions

The methyl groups and aromatic system may undergo oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) could decarboxylate the carboxylic acid or oxidize methyl groups to carboxylates, though specific data for this compound remains limited .

Salt Formation

The carboxylic acid group forms salts with bases (e.g., NaOH), enhancing water solubility. These salts are intermediates in pharmaceutical formulations.

Reagents/Conditions :

-

NaOH (aqueous), room temperature

Product : Sodium 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cyclization and Condensation Reactions

The compound’s structure suggests potential for cyclization with amines or hydrazines, forming fused heterocycles. For example, reaction with hydrazine could yield pyridazino[4,5-d]pyridazine derivatives, though experimental evidence is needed.

Data Table: Key Reactions and Outcomes

| Reaction Type | Reagents/Conditions | Major Product | Application |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl ester derivative | Prodrug synthesis |

| Chlorination | POCl₃, toluene, 110°C | 4-chloro-substituted analog | Intermediate for agrochemicals |

| Reduction | NaBH₄, methanol | 6-hydroxy derivative | Bioactive metabolite study |

| Salt Formation | NaOH (aqueous) | Sodium salt | Pharmaceutical formulations |

Mechanistic Insights and Challenges

-

Steric Hindrance : The 1,5-dimethyl groups may hinder reactions at adjacent positions, directing reactivity toward the carboxylic acid or oxo group.

-

Acid Sensitivity : The pyridine ring’s aromaticity stabilizes the compound under acidic conditions, but strong acids may protonate the ring, altering reactivity.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Antimicrobial Activity :

Research indicates that derivatives of 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid exhibit promising antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents . -

Anti-inflammatory Properties :

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may reduce inflammation markers in cells, which could lead to therapeutic applications in treating inflammatory diseases . -

Antioxidant Activity :

Some studies highlight the antioxidant properties of this compound. It has shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress and potentially reducing the risk of chronic diseases . -

Neuroprotective Effects :

Preliminary research suggests that this compound may offer neuroprotective benefits. It has been studied for its ability to protect neuronal cells from damage caused by oxidative stress and excitotoxicity, which is relevant in neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Applications

-

Pesticide Development :

The compound serves as an intermediate in the synthesis of various agrochemicals. Its derivatives are being explored for their efficacy as pesticides and herbicides due to their biological activity against pests and weeds . -

Plant Growth Regulators :

Research is ongoing into the use of this compound as a plant growth regulator. Its application may enhance crop yield and resistance to environmental stresses .

Synthesis Techniques

The synthesis of this compound typically involves hydrothermal methods that yield high purity and stability. A notable method includes reacting 2-chloro-5-trifluoromethylpyridine with water under controlled temperatures to produce stable crystalline forms .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth compared to control groups, suggesting potential for development into new antimicrobial agents.

Case Study 2: Neuroprotective Properties

Research conducted at a leading university explored the neuroprotective effects of this compound in cellular models of oxidative stress. The findings demonstrated a marked decrease in cell death rates when treated with varying concentrations of this compound.

Mécanisme D'action

The mechanism of action of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of the transcription factor AP-1, which plays a role in inflammatory responses . This inhibition is achieved through the compound’s ability to block the binding of AP-1 to DNA, thereby reducing the expression of pro-inflammatory genes .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound shares a similar structure but has only one methyl group instead of two.

Nudifloric acid: Another related compound with similar biological activities.

Uniqueness

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its dual methyl substitution, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and efficacy in various applications compared to its analogs .

Activité Biologique

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 677762-39-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN O

- Molecular Weight : 167.16 g/mol

- SMILES : O=Cc1cc(C)c(=O)n(c1)C

- PubChem ID : 21885925

Antiproliferative Effects

Research has indicated that derivatives of pyridine compounds, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the structure lead to varying IC values, indicating potency against specific cancer types:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 1,5-Dimethyl-6-oxo derivative | MDA-MB-231 | 0.075 |

| Other pyridine derivatives | HeLa | 0.058 |

| Other pyridine derivatives | PC3 | 0.021 |

These findings suggest that structural modifications can enhance the compound's effectiveness against cancer cells by lowering the IC values significantly .

Enzyme Inhibition

The compound has been studied for its potential to inhibit key enzymes involved in inflammatory processes. It shows promise as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the biosynthesis of inflammatory mediators. Inhibition of these enzymes may provide therapeutic benefits in conditions like arthritis and cancer .

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

- COX and LOX Inhibition : The compound inhibits COX enzymes (both COX-1 and COX-2), leading to decreased production of prostaglandins and leukotrienes, which are involved in inflammation and tumor progression .

- Cell Cycle Arrest : Studies indicate that certain derivatives may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation .

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis in cancer cells through various signaling pathways .

Study on Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer properties of 1,5-Dimethyl-6-oxo derivatives on various human cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) with an IC value as low as 0.075 µM. This indicates a strong potential for development as an anticancer agent .

Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound by assessing its effect on COX and LOX activity. The findings revealed that it effectively reduced enzyme activity, suggesting its potential application in treating inflammatory diseases .

Propriétés

IUPAC Name |

1,5-dimethyl-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(8(11)12)4-9(2)7(5)10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHCSFDXIHKKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN(C1=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677762-39-9 | |

| Record name | 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.